molecular formula C16H17ClN2O4S B5071889 2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE

2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B5071889
M. Wt: 368.8 g/mol
InChI Key: YONSTEJEVDECTL-UHFFFAOYSA-N
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Description

2-(N-Benzyl-3-chloro-4-methoxybenzenesulfonamido)acetamide is an organic compound characterized by its complex structure, which includes a benzyl group, a chloro substituent, a methoxy group, and a sulfonamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Benzyl-3-chloro-4-methoxybenzenesulfonamido)acetamide typically involves multiple steps. One common method starts with the benzylation of 3-chloro-4-methoxybenzenesulfonamide. This is followed by the acylation of the resulting intermediate with chloroacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent-free methods and the use of catalysts such as anhydrous aluminum chloride can also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(N-Benzyl-3-chloro-4-methoxybenzenesulfonamido)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis produces carboxylic acids and amines .

Scientific Research Applications

2-(N-Benzyl-3-chloro-4-methoxybenzenesulfonamido)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N-Benzyl-3-chloro-4-methoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamido group is known to interact with biological macromolecules, potentially disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-chloroacetamide
  • 3-Chloro-4-methoxybenzenesulfonamide
  • N-Benzyl-4-methoxybenzenesulfonamide

Uniqueness

2-(N-Benzyl-3-chloro-4-methoxybenzenesulfonamido)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the benzene ring, along with the sulfonamido linkage, makes it distinct from other similar compounds .

Properties

IUPAC Name

2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-23-15-8-7-13(9-14(15)17)24(21,22)19(11-16(18)20)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONSTEJEVDECTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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